Methylchlor

Description

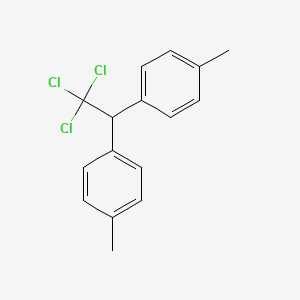

Structure

2D Structure

3D Structure

Properties

CAS No. |

4413-31-4 |

|---|---|

Molecular Formula |

C16H15Cl3 |

Molecular Weight |

313.6 g/mol |

IUPAC Name |

1-methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene |

InChI |

InChI=1S/C16H15Cl3/c1-11-3-7-13(8-4-11)15(16(17,18)19)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 |

InChI Key |

OEMKCHJUXPTUHW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(Cl)(Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(Cl)(Cl)Cl |

Other CAS No. |

4413-31-4 |

Synonyms |

2,2-bis(p-methylphenyl)-1,1,1-trichloroethane methylchlo |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Methylchloroisothiazolinone Mci

Established Synthetic Routes for Isothiazolinone Derivatives

The synthesis of isothiazolinone derivatives, including MCI, has evolved since its discovery in the 1960s. wikipedia.orgatamanchemicals.com Industrial methods primarily rely on the ring-closure of 3-mercaptopropanamide derivatives through chlorination or oxidation. wikipedia.orgatamanchemicals.com A common industrial route is the oxidative cyclization of a linear organic disulfide, which results in the formation of the isothiazolinone ring. industrialchemicals.gov.au

Key Precursors and Reaction Conditions

The synthesis of MCI typically begins with precursors that can be cyclized to form the isothiazolinone ring. The most widely reported methods involve the halogenation of N,N'-dimethyl-3,3'-dithiodipropionamide (PMA) or N-methyl-3-mercaptopropionamide (MMPA). These precursors are themselves synthesized from more basic starting materials like acrylic acid. wikipedia.orgatamanchemicals.com

The reaction proceeds via an oxidative cleavage and subsequent intramolecular cyclization. Key steps involve dissolving the precursor, such as PMA or MMPA, in an appropriate organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). Chlorine gas is then introduced as the chlorinating and cyclizing agent.

Temperature control is a critical parameter in this process. The reaction is exothermic, and rigorous cooling is necessary to maintain temperatures typically between 0°C and 15°C to prevent over-chlorination and the formation of undesirable byproducts, such as 4,5-dichloro-2-methylisothiazolin-3-one (DCMIT). google.com An alternative to chlorine gas, particularly for large-scale production, is the use of sulfuryl chloride (SO₂Cl₂) as the oxidizing and chlorinating agent.

Catalytic Systems in MCI Synthesis

To enhance the selectivity and efficiency of MCI synthesis, catalytic systems are often employed. Alkali metal iodides, such as potassium iodide, have proven effective as catalysts. google.com The catalyst facilitates the selective formation of the desired 5-chloro derivative (MCI) while actively suppressing the formation of the dichloro byproduct (DCMIT). This catalytic approach allows for precise control over the reaction, leading to higher purity of the final product. google.com The use of these catalysts is a key strategy for achieving high yields, often in the range of 80-85%, with minimal impurities.

Industrial-Scale Manufacturing Processes

On an industrial scale, MCI is commonly produced through the oxidative cyclization of N,N′-dimethyl-3,3′-dithiodipropionamide using chlorine as the oxidant. industrialchemicals.gov.au This process inherently produces a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT), which is often sold as a combined product, such as Kathon™. industrialchemicals.gov.auwikipedia.orgatamanchemicals.com The manufacturing process involves carefully controlled reaction conditions, followed by purification steps to remove impurities and unreacted starting materials. tiiips.com

Process Optimization Strategies

Optimizing the manufacturing process is crucial for maximizing yield, ensuring product quality, and minimizing costs. Key optimization strategies include:

Temperature-Controlled Chlorination: Maintaining a consistent, low temperature during the chlorination step is vital for controlling the reaction rate and preventing the formation of highly chlorinated byproducts.

One-Pot Synthesis: Patented "one-pot" methods simplify the technical process by performing multiple reaction steps (e.g., Michael addition, amidation, and chlorination) in a single reactor. google.com This approach reduces the need for isolating and purifying intermediate products, thereby lowering equipment investment and operational costs. google.com

Impurity Removal: Post-synthesis purification is essential. Methods have been developed to remove impurities, including the targeted decomposition of residual MCI from MIT mixtures when high-purity MIT is the desired product. google.com Quality control, often utilizing High-Performance Liquid Chromatography (HPLC), is employed to monitor and validate the purity of the final product. nih.gov

Yield and Purity Considerations in Production

The trade-off between reaction yield and product purity is a central consideration in MCI production. Different synthetic methods offer varying balances of these two factors.

| Synthetic Method | Typical MCI Yield (%) | Dichloro-derivative (DCMIT) Content | Notes |

| Alkali Metal Iodide Catalysis | 80–85% | <50 ppm | High yield and purity, but requires precise catalyst dosing. |

| Temperature-Controlled Chlorination | 75–78% | - | Optimal for industrial scale with consistent MCI:MIT ratios. |

| Sulfuryl Chloride Oxidation | 75–78% | ≤100 ppm | Scalable but presents environmental challenges due to SO₂ byproduct. |

| One-Pot Synthesis | >99.8% (for DCMIT) | - | High purity claimed for specific derivatives, reduces intermediate separation. google.com |

This table is interactive. Click on the headers to sort the data.

The standard industrial synthesis inevitably produces a mixture of MCI and MIT. industrialchemicals.gov.au Achieving high-purity MCI requires careful control of reaction conditions and often involves specialized catalytic systems or advanced purification techniques to minimize byproducts like DCMIT. google.com

Mechanistic Basis of Antimicrobial Action of Methylchloroisothiazolinone Mci

Molecular-Level Interactions with Cellular Components

The primary mode of action for Methylchloroisothiazolinone involves direct interaction with and modification of crucial biomolecules within microbial cells. This is largely facilitated by the electrophilic nature of the isothiazolinone ring structure.

Reactivity with Thiol-Containing Residues (e.g., Cysteine, Glutathione)

A key feature of MCI's antimicrobial activity is its reaction with thiol (-SH) groups present in amino acids like cysteine and the antioxidant glutathione (B108866). wikipedia.orgresearchgate.netnih.gov The electron-deficient sulfur atom within the isothiazolinone ring of MCI readily reacts with these nucleophilic thiol groups. rsc.orgresearchgate.net This interaction leads to the opening of the isothiazole (B42339) ring and the formation of mixed disulfides. rsc.orgatamanchemicals.comwikipedia.org

This process effectively depletes the intracellular pool of vital thiol-containing molecules. researchgate.netmdpi.com The binding of MCI to the thiol groups of proteins, particularly in the active sites of enzymes, leads to the inactivation of these proteins and the disruption of their functions. atamanchemicals.comwikipedia.orgmdpi.com Studies have shown that MCI reacts with cysteine thiol residues, and in some contexts, also with other amino acid residues like histidines and lysines. mnms-platform.comresearchgate.net The consequence of this widespread protein inactivation is a rapid inhibition of microbial growth and metabolism. researchgate.netrsc.org

| Target Molecule | Type of Interaction | Consequence |

| Cysteine | Nucleophilic attack on the sulfur atom, ring-opening, formation of mixed disulfides. nih.govrsc.orgmnms-platform.com | Inactivation of enzymes and proteins. atamanchemicals.comwikipedia.org |

| Glutathione | Reaction with thiol groups, leading to depletion. researchgate.netrsc.orgmdpi.com | Loss of antioxidant capacity, impaired cellular defense. mdpi.com |

| Thiol-containing enzymes | Oxidation of thiol groups, formation of disulfide bonds. wikipedia.orgatamanchemicals.com | Inhibition of enzyme activity, disruption of metabolic pathways. researchgate.netatamanchemicals.com |

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

The disruption of normal metabolic processes and the reaction with thiols like glutathione contribute to the induction of oxidative stress within the microbial cell. researchgate.netresearchgate.net The depletion of glutathione, a key antioxidant, compromises the cell's ability to detoxify harmful reactive oxygen species (ROS). mdpi.com This imbalance leads to an accumulation of ROS. nih.gov

The generation of ROS, such as superoxide (B77818) radicals, can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.govnih.gov This oxidative damage further exacerbates the cellular dysfunction initiated by direct thiol interactions, contributing significantly to the lethal effect of MCI. researchgate.netnih.gov

Disruption of Essential Metabolic Pathways in Microorganisms

By targeting key enzymes, Methylchloroisothiazolinone effectively shuts down critical metabolic pathways necessary for microbial survival.

Inhibition of Dehydrogenase Enzymes

Dehydrogenase enzymes, which play a crucial role in cellular respiration and energy production, are significant targets for MCI. researchgate.netresearchgate.netpwvas.org These enzymes often contain cysteine residues in their active sites, making them susceptible to inactivation by MCI. researchgate.net For example, glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in glycolysis, can be inhibited by MCI's interaction with its thiol groups. The inhibition of dehydrogenase enzymes disrupts the Krebs cycle and other respiratory pathways, leading to a rapid halt in cellular respiration (oxygen consumption). researchgate.netnih.govtandfonline.com

| Affected Pathway Component | Mechanism of Disruption | Reference |

| Dehydrogenase Enzymes | Inhibition through reaction with thiol groups in active sites. | researchgate.net |

| Cellular Respiration | Disruption of metabolic pathways involving dehydrogenases. | researchgate.net |

Interference with Adenosine (B11128) Triphosphate (ATP) Synthesis

The synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell, is severely hampered by the action of MCI. nih.govtandfonline.com This interference is a direct consequence of the inhibition of enzymes involved in respiratory and metabolic pathways, such as the Krebs cycle. nih.govtandfonline.com By disrupting the electron transport chain and oxidative phosphorylation, MCI effectively cuts off the cell's energy supply. researchgate.netresearchgate.net This rapid depletion of ATP leads to a cessation of essential cellular activities and ultimately, cell death. nih.govtandfonline.comresearchgate.net

Cellular Effects on Microbial Physiology

The culmination of these molecular and metabolic disruptions results in profound and irreversible damage to the microbial cell. The antimicrobial action of MCI is characterized by a two-step process: an initial rapid inhibition of growth and metabolism within minutes, followed by cell death over a period of hours. researchgate.netrsc.org

Impact on Cell Membrane Permeability and Integrity

The primary mode of entry for MCI into microbial cells is through diffusion across the cell membrane in bacteria and the cell wall in fungi. researchgate.netrsc.org This penetration is a critical first step for its biocidal activity. rsc.org Studies have shown that exposure to isothiazolinones leads to a significant increase in the permeability of the bacterial cell membrane. nih.gov This disruption of the membrane's integrity can lead to more severe damage, including the eventual rupture of the cell membrane and nuclear envelope, compromising the physical structure of the cell. nih.govnih.gov

Inhibition of Microbial Growth and Metabolism

Once inside the cell, MCI rapidly inhibits critical physiological functions. researchgate.net This includes the immediate cessation of growth, respiration (oxygen consumption), and the generation of cellular energy in the form of adenosine triphosphate (ATP). researchgate.netrsc.org The inhibition of these central metabolic pathways is a key aspect of its antimicrobial action. researchgate.net

Research indicates that this metabolic disruption stems from the ability of isothiazolones to interfere with specific enzymes, particularly dehydrogenases. researchgate.netrsc.orgnih.gov For example, in Escherichia coli, MCI exposure leads to a rapid halt in respiration and a subsequent decline in intracellular ATP levels, with succinate (B1194679) dehydrogenase identified as a potential target. nih.gov Furthermore, the compound's active sulfur moiety reacts with and depletes essential intracellular molecules like the thiol-containing compounds cysteine and glutathione, further crippling metabolic activity. researchgate.netresearchgate.net

Irreversible Cell Damage and Viability Loss

The initial metabolic shock is followed by a cascade of events that cause irreversible damage and lead to cell death. researchgate.net A primary mechanism of this lethal damage is the interaction between the electron-deficient sulfur atom in the MCI molecule and thiol groups (-SH) found in cellular proteins and enzymes. researchgate.netrsc.org This interaction oxidizes the thiol groups, leading to the destruction of protein structure and function. researchgate.net

This process also leads to the generation of free radicals and reactive oxygen species (ROS), causing significant oxidative stress within the cell. researchgate.netnih.govnih.gov The accumulation of ROS and the widespread damage to proteins and enzymes disrupt cellular homeostasis, impair intracellular organelles like mitochondria, and can trigger programmed cell death pathways such as apoptosis, ultimately resulting in a complete loss of viability. researchgate.netnih.govnih.govresearchgate.net

Spectrum of Antimicrobial Activity

Methylchloroisothiazolinone is recognized as a broad-spectrum biocide, demonstrating efficacy against a wide range of microorganisms. benchchem.com Its activity encompasses Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. atamankimya.combionity.comwikipedia.org

Efficacy Against Gram-Positive Bacteria

MCI is effective against Gram-positive bacteria. bionity.comwikipedia.org Research has shown that it can have a strong inhibitory effect on this class of bacteria, with some studies noting a more potent initial impact on Gram-positive strains compared to Gram-negative ones. rsc.org Specific data indicates its efficacy against organisms such as Staphylococcus aureus and Bacillus subtilis. researchgate.netcaymanchem.com

Efficacy Against Gram-Negative Bacteria

The compound also demonstrates significant activity against Gram-negative bacteria. bionity.comwikipedia.org Studies have documented its inhibitory effects on species such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter lwoffii. rsc.orgnih.govcaymanchem.com While the initial inhibitory effect may sometimes be more pronounced against Gram-positive bacteria, increasing concentrations of MCI have been shown to be highly effective against Gram-negative strains as well. rsc.org

Antifungal and Anti-Yeast Properties

In addition to its antibacterial properties, MCI possesses potent antifungal and anti-yeast capabilities. atamankimya.combionity.comwikipedia.org It is effective against fungi such as Aspergillus niger and Penicillium, as well as the yeast Candida albicans. researchgate.netcaymanchem.comglpbio.com The mechanism of action, involving diffusion through the cell wall and disruption of internal cellular functions, is also effective in these eukaryotic microorganisms. researchgate.netrsc.org

Research Findings on Antimicrobial Action and Efficacy

The following tables summarize the key mechanistic actions and reported efficacy of Methylchloroisothiazolinone.

Table 1: Mechanistic Basis of Antimicrobial Action

| Mechanistic Step | Description | Key Cellular Impacts |

|---|---|---|

| Cell Membrane Impact | Diffuses across the cell membrane/wall, altering its structure. researchgate.netrsc.org | Increased membrane permeability, leading to potential rupture. nih.govnih.gov |

| Metabolic Inhibition | Rapidly halts key metabolic pathways within minutes. researchgate.netresearchgate.net | Inhibition of respiration, ATP synthesis, and dehydrogenase enzymes. researchgate.netrsc.orgnih.gov |

| Irreversible Damage | Causes progressive, lethal damage leading to cell death over hours. researchgate.net | Destruction of protein thiols, production of free radicals (oxidative stress), and apoptosis. researchgate.netnih.govresearchgate.net |

Table 2: Antimicrobial Efficacy of Methylchloroisothiazolinone (MCI/MIT Mixture)

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (% w/w) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive Bacteria | 0.0002% caymanchem.comglpbio.comcaymanchem.com |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | 0.0002% caymanchem.comglpbio.comcaymanchem.com |

| Aspergillus niger | Fungus | 0.00005% caymanchem.comglpbio.comcaymanchem.com |

Algicidal Activity

Methylchloroisothiazolinone (MCI) demonstrates effective algicidal properties through a multi-faceted mechanism that disrupts essential cellular processes in algae. atamankimya.comtandfonline.com The primary mode of action involves the inhibition of enzymes crucial for metabolism. alfa-chemistry.com Isothiazolinones, including MCI, can diffuse across the algal cell membrane. tandfonline.comnih.gov Once inside the cell, the electron-deficient sulfur atom in the MCI molecule reacts with thiol-containing residues in vital enzymes and proteins. nih.govwikipedia.orgatamanchemicals.com This interaction leads to the formation of mixed disulfides, inactivating the enzymes and disrupting metabolic pathways such as the Krebs cycle, nutrient uptake, and energy generation. atamanchemicals.comatamanchemicals.com

A significant aspect of MCI's algicidal activity is its impact on photosynthesis. researchgate.net Studies have shown that MCI can cause a loss of chlorophyll (B73375) and interfere with the photosynthetic process, which is fundamental to the survival of algae. researchgate.net This disruption of photosynthesis, combined with damage to the cell membrane and cell wall, leads to the degradation of the algal cell. mdpi.com Increased cell membrane permeability is another consequence of MCI exposure, which allows foreign substances to enter the cell, further damaging cellular organelles and contributing to cell death. mdpi.comnih.gov The accumulation of reactive oxygen species within the algal cells following exposure to biocides like MCI can also induce oxidative stress, ultimately leading to cell death. mdpi.comnih.gov

Synergistic Effects with Other Biocidal Agents and Compounds

The efficacy of Methylchloroisothiazolinone (MCI) can be significantly enhanced when used in combination with other biocidal agents and compounds. This synergy allows for a broader spectrum of antimicrobial activity and can help to reduce the required concentrations of individual components.

Combined Action with Methylisothiazolinone (MIT)

Methylchloroisothiazolinone (MCI) is most commonly used in combination with Methylisothiazolinone (MIT), typically in a 3:1 ratio. atamankimya.comresearchgate.net This mixture, often known by trade names such as Kathon™, exhibits a potent synergistic effect, providing broad-spectrum activity against bacteria, fungi, and algae. atamankimya.comatamanchemicals.commdpi.com

The enhanced efficacy of the MCI/MIT mixture is attributed to their complementary mechanisms of action. Both compounds are isothiazolinones and share the ability to inhibit microbial growth by targeting thiol-containing enzymes and proteins, which disrupts metabolic pathways. atamanchemicals.comindustrialchemicals.gov.au The presence of a chlorine atom in the MCI molecule increases its reactivity and biocidal efficacy compared to MIT alone. atamanchemicals.com This combination results in a rapid inhibition of microbial growth and metabolism, leading to cell death. atamanchemicals.com The synergistic relationship between MCI and MIT is crucial for achieving broad-spectrum antimicrobial control while also helping to manage potential issues like corrosion in certain industrial systems. Research has suggested that the combination is more potent against some microorganisms than either component used alone. mdpi.com

Interaction with Other Preservatives (e.g., Ethylparaben, Benzalkonium Chloride, Bronopol (B193717), Phenoxyethanol)

Methylchloroisothiazolinone (MCI) can be formulated with a variety of other preservatives to achieve a wider range of protection. wikipedia.org These combinations can exhibit additive or synergistic effects, allowing for effective preservation at lower concentrations of each individual preservative. nih.gov

Ethylparaben: MCI may be used in combination with ethylparaben. wikipedia.org

Benzalkonium Chloride: This quaternary ammonium (B1175870) compound can be used alongside MCI. wikipedia.org However, as a cationic surfactant, its compatibility and efficacy can be influenced by interactions with anionic components in a formulation. mdpi.comnovonordiskpharmatech.com

Bronopol: MCI is compatible with bronopol, a formaldehyde-releasing preservative. wikipedia.orgsafecosmetics.org Combinations of MCI/MIT and bronopol are noted as preservative mixtures. capsig.com.au

Phenoxyethanol (B1677644): The combination of MCI/MI with phenoxyethanol has been shown to be particularly effective. nih.govvidencenterforallergi.dk Studies have demonstrated that when combined with phenoxyethanol, the concentration of MCI/MI needed for adequate preservation can be significantly reduced. nih.govresearchgate.net This combination shows additive effects against a range of microorganisms. nih.govvidencenterforallergi.dk For instance, a cosmetic cream was adequately preserved with concentrations of MCI/MI well below their individual minimum inhibitory concentration (MIC) values when combined with phenoxyethanol. nih.govresearchgate.net

The following table summarizes the interactions between MCI/MI and other preservatives based on research findings.

| Preservative | Interaction with MCI/MI | Observed Effect | References |

| Phenoxyethanol | Additive/Synergistic | Allows for markedly lower concentrations of MCI/MI for effective preservation. | nih.govvidencenterforallergi.dkresearchgate.net |

| Diazolidinyl Urea | Additive | Combinations with phenoxyethanol and MCI/MI were effective at concentrations below individual MICs. | nih.govresearchgate.net |

Role of Adjuvants (e.g., Surfactants, Cyclodextrins) in Efficacy Enhancement

The performance of Methylchloroisothiazolinone can be further improved by the inclusion of adjuvants like surfactants and cyclodextrins.

Surfactants: Surfactants are often included in formulations containing biocides like MCI. researchgate.net They can enhance antimicrobial activity by reducing surface tension, which promotes the effectiveness of the active agent. researchgate.netscielo.br Cationic surfactants, for example, have a high affinity for the negatively charged surfaces of bacteria, viruses, and fungi. researchgate.net The compatibility of MCI with most surfactants, including non-ionic, anionic, and cationic types, allows for its use in a wide array of formulated products. atamanchemicals.com However, the interaction can be complex; for instance, mixing with anionic detergents may decrease the activity of certain cationic biocides. mdpi.comnovonordiskpharmatech.com

Cyclodextrins: The use of cyclodextrins in combination with isothiazolinones like MCI presents a promising approach to enhance efficacy and stability. tandfonline.com Cyclodextrins can encapsulate the biocide molecule, which can improve its solubility and potentially reduce its toxicity at a given concentration, making it effective at lower doses. tandfonline.com This encapsulation can lead to a synergistic effect, maintaining biocidal activity while minimizing negative environmental impacts. tandfonline.com

The table below details the role of different adjuvants in enhancing the efficacy of biocides.

| Adjuvant | Mechanism of Enhancement | References |

| Surfactants | Reduce surface tension, promoting contact between the biocide and microbial cells. | researchgate.netscielo.br |

| Cyclodextrins | Encapsulate biocide molecules, potentially increasing solubility and efficacy at lower concentrations. | tandfonline.com |

Analytical Methodologies for Detection and Quantification of Methylchloroisothiazolinone Mci

Chromatographic Techniques

The detection and quantification of Methylchloroisothiazolinone (MCI) are predominantly accomplished using various chromatographic techniques. These methods are essential for ensuring product safety and regulatory compliance across numerous industries, including cosmetics, household products, and industrial applications. High-performance liquid chromatography (HPLC) is the most common and versatile technique employed for MCI analysis. mdpi.com More advanced techniques like ultra-high-performance liquid chromatography (UHPLC) offer faster and more efficient separations. mdpi.com While less common, gas chromatography (GC) also finds application in specific analytical scenarios for MCI determination. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of Methylchloroisothiazolinone. Its widespread adoption is due to its reliability, accuracy, and adaptability to various sample matrices. nih.govresearchgate.net HPLC methods are frequently used for the quantification of MCI in products like cosmetics, baby wipes, and washing-up liquids. nih.govscirp.org The technique involves a liquid mobile phase that carries the sample through a column packed with a solid stationary phase, separating MCI from other components based on their chemical properties. nih.gov Sample preparation for HPLC analysis often involves steps such as ultrasonication, solid-phase extraction (SPE), and liquid-liquid extraction to isolate the analyte from complex matrices. nih.govnih.gov

A prevalent method for detecting MCI after HPLC separation is through Ultraviolet (UV) or Diode-Array Detection (DAD). researchgate.net This technique is based on the principle that MCI absorbs UV light at a specific wavelength. researchgate.net The detector measures the amount of UV light absorbed, which is proportional to the concentration of MCI in the sample.

Several studies have established robust HPLC-UV/DAD methods for MCI quantification. A common approach utilizes a reverse-phase C18 column with an isocratic mobile phase, such as a mixture of acetic acid and methanol (B129727). nih.govresearchgate.net Detection is typically performed at a maximum wavelength of around 274 nm. nih.govresearchgate.netresearchgate.net This method has proven to be simple, cost-effective, and easy to implement for routine quality control. researchgate.net Validation studies have demonstrated good performance, with high recovery rates and acceptable precision. nih.govresearchgate.net For instance, in the analysis of wet wipes, recoveries between 90% and 106% have been reported. nih.govresearchgate.netnih.gov Another study on personal care products reported recoveries of over 80% with a relative standard deviation (%RSD) of less than 6% in matrices like wet tissue, shampoo, and cream. researchgate.netsemanticscholar.org

Table 1: HPLC-UV/DAD Method Parameters for MCI Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Mobile Phase | 80% 0.4% Acetic Acid / 20% Methanol nih.gov | Acetonitrile (B52724)/Methanol (2:1, v/v) nih.gov |

| Flow Rate | 1 mL/min nih.govnih.gov | Not Specified |

| Detection Wavelength | 274 nm nih.govnih.gov | 255 nm nih.govnih.gov |

| Column | Reverse-phase C18 nih.gov | Not Specified |

| Injection Volume | 10 µL nih.govnih.gov | Not Specified |

| Working Range | 0.44 to 17.43 ppm nih.govresearchgate.net | 0.008-20 µg/mL nih.gov |

| Recovery | 90-106% (in wet wipes) nih.govresearchgate.net | 92.33-101.43% (in cosmetics) nih.gov |

| Limit of Quantitation (LOQ) | Not Specified | 0.276 - 1.015 mg/kg (in various PCPs) researchgate.net |

This table is interactive. Users can sort and filter the data.

For higher sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.netnih.gov This powerful technique provides excellent structure determination capabilities and is considered one of the most important methods for detecting isothiazolinones. researchgate.net HPLC-MS/MS is particularly useful for analyzing complex matrices and for detecting MCI at very low concentrations. nih.gov

The methodology involves separating the sample components via HPLC, followed by ionization of the target analyte and its subsequent fragmentation and detection by the mass spectrometer. This process allows for highly specific identification and quantification of MCI, even in the presence of interfering substances. researchgate.net Multiple-reaction monitoring (MRM) is a common mode of operation used for both qualitative and quantitative analysis of MCI. nih.gov This technique has been successfully applied to determine MCI in diverse products such as cosmetics and water-based adhesives used for food contact materials. researchgate.netnih.gov Validation studies have shown satisfactory recoveries, typically ranging from 81.5% to 107.3%, with low limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: HPLC-MS/MS Method Performance for Isothiazolinone Analysis

| Parameter | Water-Based Adhesives nih.gov | Consumer Products researchgate.net |

|---|---|---|

| Analytes | MI, CMI, BIT, MBIT, OIT, DCOIT | Four isothiazolinones and IPBC |

| Recovery | 81.5% - 107.3% | 60.4% - 113% |

| Limit of Detection (LOD) | 0.01 mg/L (for CMI) | 0.011-0.034 mg/kg (wet wipes) |

| Limit of Quantitation (LOQ) | 0.02 mg/L (for CMI) | Not Specified |

| Relative Standard Deviation (RSD) | < 5.9% | Not Specified |

This table is interactive. Users can sort and filter the data.

High-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD) offers another sensitive approach for the determination of MCI. mdpi.com In this method, after chromatographic separation, the analyte passes through an electrochemical cell where it undergoes an oxidation or reduction reaction at an electrode surface. antecscientific.comamuzainc.com The resulting electrical current is measured and is directly proportional to the concentration of the electrochemically active analyte. amuzainc.com

HPLC-ECD is known for its extreme sensitivity, with the ability to achieve very low limits of detection. antecscientific.comlcms.cz While its application for MCI is less common than UV or MS detection, studies have demonstrated its feasibility. For instance, a method using a gold electrode for the simultaneous determination of various antimicrobial agents, including isothiazolinones, in cosmetics has been developed. mdpi.combohrium.com This approach was noted to provide a lower limit of detection for Methylisothiazolinone (MIT) compared to previously reported HPLC-UV methods. mdpi.com The selectivity of ECD can be an advantage, as relatively few organic compounds are capable of undergoing redox reactions, thereby reducing potential interferences. lcms.cz

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.comnih.gov This technique has been effectively applied to the determination of MCI in various products. semanticscholar.orgfao.org

UHPLC is often paired with DAD or tandem mass spectrometry (MS/MS) detectors. A UHPLC-DAD method was optimized for the simultaneous determination of MCI and other preservatives in cosmetic products, demonstrating excellent linearity and low limits of detection (0.001-0.002 μg/mL). nih.govnih.gov Similarly, a UHPLC-MS/MS method was developed and validated for quantifying MCI in cosmetics, achieving a lower limit of quantitation of 0.1 μg/g. semanticscholar.orgfao.orgsigmaaldrich.com The efficiency of UHPLC allows for rapid and reliable screening of a large number of samples, making it a valuable tool for regulatory monitoring and quality control. fao.org

Table 3: UHPLC Method Validation Parameters for MCI Analysis in Cosmetics

| Parameter | UHPLC/DAD nih.gov | UHPLC-MS/MS semanticscholar.orgfao.org |

|---|---|---|

| Linearity Range | 0.008-20 μg/mL | Not Specified |

| Coefficient of Determination (R²) | 0.997-0.999 | Not Specified |

| Limit of Detection (LOD) | 0.001-0.002 μg/mL | Not Specified |

| Limit of Quantitation (LOQ) | Not Specified | 0.1 µg/g |

| Precision (RSD) | < 3% (intra-day), < 6% (inter-day) | Not Specified |

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) (Less Common Applications)

Gas Chromatography (GC) is a less frequently used technique for the analysis of MCI compared to liquid chromatography. mdpi.comnih.gov This is partly because GC analysis often requires the analytes to be volatile and thermally stable, which may necessitate a derivatization step for compounds like isothiazolinones to improve their chromatographic performance. nih.gov However, GC coupled with mass spectrometry (GC-MS) has been successfully developed for the simultaneous quantification of MCI and MIT in cosmetic products. ui.ac.id

One such method involves an extraction technique called matrix solid-phase dispersion (MSPD), using alumina (B75360) as the solid sorbent and ethyl acetate (B1210297) as the eluent, followed by analysis with a GC-MS system equipped with a DB-5MS capillary column. ui.ac.idresearchgate.net This method was validated for both leave-on and rinse-off cosmetic products, demonstrating high recoveries (97.87-103.15%) and relative standard deviation values lower than 11%. ui.ac.idresearchgate.net The limits of quantitation (LOQ) were found to be 1.95 µg/ml for leave-on products and 1.49 µg/ml for rinse-off products. ui.ac.idresearchgate.net Despite being less common, these findings indicate that GC-MS can be a viable and effective analytical method for MCI determination in specific applications. ui.ac.id

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid approach for the determination of electroactive compounds like MCI. These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetry involves applying a time-dependent potential to an electrode and measuring the resulting current. It provides insights into the electrochemical behavior of a substance and can be used for quantitative analysis.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of an analyte in solution. mdpi.com Studies on isothiazolinones, including MCI, have utilized CV to characterize their oxidation and reduction processes. researchgate.net For instance, research on a boron-doped diamond electrode demonstrated that the anodic oxidation of methylisothiazolinone (MIT), a closely related compound, is an irreversible, diffusion-controlled process. mdpi.com Similar principles apply to MCI, where CV can elucidate its electrochemical behavior, such as its oxidation potential and the nature of the electron transfer process. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV, designed to minimize background charging currents, thereby enhancing the signal-to-noise ratio. iupac.orgpineresearch.com In DPV, small potential pulses are superimposed on a linearly increasing potential ramp. The current is measured twice: just before the pulse and at the end of the pulse, and the difference between these two measurements is plotted against the potential. iupac.org This results in a peak-shaped voltammogram where the peak height is proportional to the analyte concentration. pineresearch.com

DPV has been successfully applied to the simultaneous determination of MCI and MIT. ijptjournal.com One study developed a method using a carbon fiber electrode, which was found to better separate the oxidation peaks of MCI and MIT compared to a carbon paste electrode. ijptjournal.com Using DPV with optimized parameters, linear concentration ranges were established for both compounds. ijptjournal.com The technique's high sensitivity and the ability to distinguish between structurally similar compounds make it a valuable tool for quantifying MCI in various products. researchgate.netijptjournal.com

| Technique | Principle | Application for MCI | Key Findings |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. The voltage is scanned linearly with time. | Characterization of the electrochemical oxidation/reduction behavior of MCI. | Helps in understanding the reaction mechanism, such as the irreversibility and diffusion-controlled nature of the electrode process. mdpi.comresearchgate.net |

| Differential Pulse Voltammetry (DPV) | Superimposes small pulses of a fixed amplitude on a linearly increasing potential ramp. The current is sampled before and at the end of the pulse, and the difference is plotted. | Quantitative determination of MCI, often simultaneously with MIT, in products like cosmetics. ijptjournal.com | Offers high sensitivity by minimizing background charging current. Enables separation of signals from similar compounds. Linear relationship between peak current and concentration allows for quantification. pineresearch.comijptjournal.com |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for the accurate analysis of MCI, especially in complex formulations like cosmetics and detergents. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.

Ultrasonication, or ultrasound-assisted extraction (UAE), is a widely used technique for extracting MCI from solid and semi-solid samples. nih.govresearchgate.net The sample is typically immersed in a suitable solvent, and the mixture is subjected to high-frequency sound waves. fda.gov.tw These waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, enhancing solvent penetration into the sample matrix and accelerating the dissolution of the target analyte. Methanol is a commonly used solvent for the ultrasonic extraction of isothiazolinones from products like cosmetics and detergents. researchgate.netresearchgate.net This method is valued for its efficiency and the relatively simple equipment required. fda.gov.tw

Solid-Phase Extraction (SPE) is a powerful cleanup and concentration technique used to isolate analytes from a liquid sample. nih.govnih.gov The process involves passing the sample solution through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. Finally, the analyte is eluted with a small volume of a strong solvent. nih.gov

For the analysis of MCI, various SPE cartridges, such as C8 or C18 reversed-phase silica (B1680970), have been employed. researchgate.netnih.gov The choice of sorbent and elution solvents is optimized to achieve the best recovery and purity of the analyte. nih.govnih.gov For instance, a study might test multiple SPE columns and use a mixture of acetonitrile and methanol for elution to ensure high recovery rates for MCI from cosmetic products. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov In the context of MCI analysis, a sample is dissolved in an appropriate solvent, and then extracted with another, immiscible solvent in which MCI has a higher solubility. This process effectively separates MCI from water-soluble or less soluble matrix components. researchgate.netnih.gov For example, a method for analyzing MCI in hair shampoo involved dissolving the sample in isopropyl myristate and then extracting the analytes into a methanol/buffer mixture. researchgate.net LLE is a fundamental and versatile technique for sample cleanup prior to analysis. nih.govsemanticscholar.org

Dilution Strategies

In the quantitative analysis of Methylchloroisothiazolinone (MCI), sample dilution is a critical preliminary step to ensure the analyte concentration falls within the optimal working range of the analytical instrument. The choice of diluent is paramount for maintaining the stability and solubility of MCI. A common approach involves using a mixture of an organic solvent and an aqueous solution, often acidified.

For instance, in High-Performance Liquid Chromatography (HPLC) analysis, a mixture of methanol and diluted acetic acid is frequently employed nih.gov. One specific method utilized a diluent composed of 0.4% acetic acid and pure methanol in a 4:1 ratio nih.gov. The incorporation of acetic acid helps to maintain a stable pH of approximately 3, which is crucial for consistent chromatographic performance nih.gov. Other solvents like acetonitrile have also been tested in various ratios with water nih.gov. The primary objectives of these dilution strategies are to prepare a homogenous sample solution, prevent precipitation of the analyte, and minimize interference from the sample matrix, thereby ensuring accurate and reproducible quantification.

Validation Parameters in Analytical Method Development

The validation of an analytical method is the process of providing documented evidence that the procedure is suitable for its intended purpose. For MCI, this involves a rigorous evaluation of several key performance parameters to ensure the reliability, accuracy, and precision of the results. scielo.br These parameters are essential for methods used in quality control and regulatory monitoring. altabrisagroup.comscispace.com

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity further describes the ability to differentiate between the analyte of interest and other substances in the sample. loesungsfabrik.deut.ee In the context of MCI analysis, the method must be able to distinguish and quantify MCI without interference from structurally similar compounds, such as Methylisothiazolinone (MI), or other components within a complex matrix like a cosmetic product. loesungsfabrik.deresearchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used separation techniques that provide selectivity by separating MCI from other compounds based on their physicochemical properties before detection. researchgate.netui.ac.id The selectivity of these methods is often demonstrated by analyzing blank matrix samples (e.g., a cosmetic base without MCI) to show the absence of any interfering peaks at the retention time of MCI. researchgate.net The use of highly selective detectors, such as tandem mass spectrometry (MS/MS), further enhances specificity by identifying MCI based on its unique mass-to-charge ratio and specific fragmentation patterns. researchgate.netnih.gov

Linearity and Calibration

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response signal from the analytical instrument over a defined range. altabrisagroup.comnih.gov This is established by creating a calibration curve, which involves analyzing a series of standard solutions with known concentrations of MCI. openresearchlibrary.orgscispace.com

The analytical method's response is plotted against the analyte concentration, and the linearity is typically assessed using a linear regression analysis. altabrisagroup.com A key indicator of linearity is the correlation coefficient (R²), which should ideally be close to 1. nih.gov For MCI analysis, studies have reported achieving excellent linearity with R² values of 0.9996 or greater than 0.995. nih.govnih.gov The calibration range must encompass the expected concentration of MCI in the samples being tested. For example, a validated HPLC method for MCI demonstrated linearity in a concentration range of 0.44 to 17.43 ppm. nih.gov

Table 1: Example Linearity and Calibration Data for MCI Analysis

| Parameter | Reported Value | Analytical Technique | Source |

|---|---|---|---|

| Concentration Range | 0.44 - 17.43 ppm | HPLC-UV | nih.gov |

| Correlation Coefficient (R²) | 0.9996 | HPLC-UV | nih.gov |

| Concentration Range | 0.010 - 1.0 mg/L | HPLC-MS/MS | nih.gov |

| Correlation Coefficient (R²) | ≥ 0.995 | HPLC-MS/MS | nih.gov |

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. bund.deqmri.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scielo.br Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment. altabrisagroup.combund.de

Intermediate Precision: Evaluates variations within the same laboratory, such as on different days, with different analysts, or on different equipment. altabrisagroup.comchromatographyonline.com

Accuracy is the closeness of the test results obtained by the method to the true value. altabrisagroup.comqmri.net It is often assessed using recovery studies, where a known quantity of MCI is added to a blank matrix (spiking), and the sample is then analyzed. The percentage of the spiked analyte that is detected (% recovery) indicates the accuracy of the method.

For MCI, validated methods demonstrate high precision and accuracy. For example, a GC-MS method showed RSD values lower than 11%, with recoveries between 97.87% and 103.15%. ui.ac.id Another HPLC-based study reported recoveries ranging from 90% to 106%. nih.gov

Table 2: Example Precision and Accuracy Data for MCI Analysis

| Parameter | Reported Value | Analytical Technique | Source |

|---|---|---|---|

| Accuracy (% Recovery) | 97.87 - 103.15% | GC-MS | ui.ac.id |

| Precision (%RSD) | < 11% | GC-MS | ui.ac.id |

| Accuracy (% Recovery) | 90 - 106% | HPLC-UV | nih.gov |

| Precision (Repeatability limit, r) | 0.2% | HPLC-UV | nih.gov |

| Precision (Intermediate precision limit, R) | 2% | HPLC-UV | nih.gov |

| Accuracy (% Recovery) | 81.5 - 107.3% | HPLC-MS/MS | nih.gov |

| Precision (%RSD) | < 5.9% | HPLC-MS/MS | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. altabrisagroup.com The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. altabrisagroup.com These limits define the sensitivity of the analytical method.

LOD and LOQ are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically defined at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1. researchgate.netnih.gov These values are highly dependent on the analytical instrument and the sample matrix. For MCI, different methods have reported varying LOD and LOQ values. An ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) method determined the LOQ to be 0.1 µg/g in cosmetic products. nih.gov A separate GC-MS method reported an LOQ of 1.95 µg/ml for MCI in leave-on cosmetics and 1.49 µg/ml in rinse-off products. ui.ac.id

Table 3: Reported LOD and LOQ Values for MCI in Various Matrices

| Parameter | Matrix | Reported Value | Analytical Technique | Source |

|---|---|---|---|---|

| LOD | Leave-on Cosmetic | 0.586 µg/ml | GC-MS | researchgate.net |

| LOQ | Leave-on Cosmetic | 1.95 µg/ml | GC-MS | ui.ac.idresearchgate.net |

| LOD | Rinse-off Cosmetic | 0.028 µg/ml | GC-MS | researchgate.net |

| LOQ | Rinse-off Cosmetic | 1.49 µg/ml | GC-MS | ui.ac.idresearchgate.net |

| LOQ | Cosmetic Product | 0.1 µg/g | UHPLC-MS/MS | nih.gov |

| LOD | Wet Tissue | 0.304 mg/kg | HPLC-DAD | researchgate.net |

| LOQ | Wet Tissue | 1.015 mg/kg | HPLC-DAD | researchgate.net |

Robustness and Interferences

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. altabrisagroup.comapajournal.org.uk It provides an indication of the method's reliability during normal usage. vub.be The evaluation of robustness is typically performed during method development by systematically varying parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. chromatographyonline.comut.ee The stability of the analytical results when these parameters are slightly changed demonstrates the robustness of the method.

Interferences are signals that arise from components in the sample other than the analyte of interest, which can lead to inaccurate results. ut.ee These can originate from the sample matrix (matrix effects) or from other closely related chemical compounds. ut.ee Strategies to mitigate interferences in MCI analysis include meticulous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering components before instrumental analysis. nih.gov The use of highly selective analytical techniques, particularly chromatography coupled with tandem mass spectrometry (LC-MS/MS), is also a powerful approach to minimize the impact of interferences. nih.gov

Environmental Dynamics and Biogeochemical Cycling of Methylchloroisothiazolinone Mci

Occurrence and Distribution in Environmental Compartments

Once released, Methylchloroisothiazolinone partitions primarily between water and soil. industrialchemicals.gov.au Modeling studies predict that approximately 38% of MCI will be found in the water compartment, with around 61% partitioning to soil. industrialchemicals.gov.au

The use of MCI in industrial processes and household products results in its release into sewer systems, leading to its presence in wastewater treatment plants (WWTPs). industrialchemicals.gov.aumdpi.com Due to its high water solubility, a significant portion of the chemical is not removed through partitioning processes like adsorption to sludge during standard wastewater treatment. industrialchemicals.gov.auepa.gov However, biodegradation can remove up to 67% of the compound in STPs. industrialchemicals.gov.au Consequently, treated wastewater effluents are a primary point source of MCI into aquatic environments. industrialchemicals.gov.au

Studies have detected MCI in both wastewater and surface waters. In a study of five WWTPs in Romania, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMI, another name for MCI) was the most prominent isothiazolinone found in water samples. nih.govmdpi.com Concentrations reached up to 84.0 µg/L in wastewater influents and up to 18.5 µg/L in the final effluents. nih.gov The same study found MCI in receiving river waters at concentrations up to 144 µg/L downstream from the WWTP discharge points, indicating that WWTPs are a significant source of contamination. nih.govmdpi.com In Australia, the predicted environmental concentration (PEC) for MCI in sewage treatment plant effluents was estimated to be 0.03 µg/L. industrialchemicals.gov.au

Table 1: Reported Concentrations of Methylchloroisothiazolinone (MCI) in Aquatic Environments

| Environmental Matrix | Location | Concentration Range | Reference |

|---|---|---|---|

| Wastewater Influent | Romania | up to 84.0 µg/L | nih.gov |

| Wastewater Effluent | Romania | 5.70 - 18.5 µg/L | nih.gov |

| Wastewater Effluent (PEC) | Australia | 0.03 µg/L | industrialchemicals.gov.au |

| Downstream River Water | Romania | up to 144 µg/L | nih.govmdpi.com |

MCI enters terrestrial environments through various pathways. A significant diffuse source is the leaching of the biocide from treated materials on building exteriors, such as paints and renders, during rainfall. industrialchemicals.gov.auacs.org This contaminated runoff can then infiltrate the surrounding soil. acs.org The application of sewage sludge, which may contain adsorbed MCI, to agricultural land can also contribute to soil contamination. mdpi.com

Once in the soil, MCI is subject to degradation, which can occur rapidly under certain conditions. cir-safety.orgcir-safety.org However, due to repeated inputs from sources like building runoff, residues of some biocides can be continuously present, making them "pseudo-persistent" contaminants. acs.org Environmental screening of urban and suburban soils has confirmed the presence of biocides, with concentrations of parent compounds reaching up to 0.1 µg/g in soils located below treated facades. acs.org

Transport and Mobility in Environmental Matrices

The transport and mobility of MCI in the environment are governed by its physicochemical properties, including its soil adsorption coefficient (Koc), volatility, and water solubility.

The mobility of a chemical in soil is often predicted by its organic carbon-normalized soil adsorption coefficient (Koc). A low Koc value suggests a low tendency to adsorb to soil particles and thus high mobility. For MCI, a log Koc value of 1.28 has been calculated. industrialchemicals.gov.ausantos.com Additionally, measured Koc values have been reported to range from 30 to 144. nih.gov Both the calculated and measured values indicate that MCI has high to very high mobility in soil, suggesting a potential for the compound to leach through the soil profile and potentially reach groundwater. industrialchemicals.gov.ausantos.comnih.gov

Volatilization is not considered a significant transport or fate process for MCI. nih.gov Its potential to volatilize from water or moist soil is determined by its Henry's Law constant. The estimated Henry's Law constant for MCI is very low, at approximately 4.9 x 10⁻⁹ atm-cu m/mole, indicating the chemical is essentially non-volatile from moist surfaces. nih.gov Similarly, based on its vapor pressure, MCI is not expected to volatilize from dry soil surfaces. nih.gov

Partitioning processes describe how a chemical distributes itself between different environmental phases. For MCI, its high water solubility is a key factor. industrialchemicals.gov.au It is described as being readily soluble in water, with some sources stating its solubility is infinite. santos.comnih.gov

This high water solubility has significant implications for its fate in wastewater treatment plants. It means that MCI is unlikely to be significantly removed from the water phase by partitioning to sewage sludge through adsorption. industrialchemicals.gov.auepa.gov This is consistent with findings from studies on wastewater sludge, which showed that other, less soluble isothiazolinones were more dominant in sludge samples compared to MCI. nih.gov

Table 2: Physicochemical Properties of Methylchloroisothiazolinone (MCI) Influencing Environmental Transport

| Property | Value | Implication | Reference |

|---|---|---|---|

| Log Koc | 1.28 | Very high mobility in soil | industrialchemicals.gov.ausantos.com |

| Koc | 30 - 144 | High to very high mobility in soil | nih.gov |

| Henry's Law Constant | ~4.9 x 10⁻⁹ atm-m³/mol | Very low volatility from moist surfaces | nih.gov |

| Water Solubility | Readily soluble / Infinite | Low adsorption to sludge; high mobility in aquatic systems | industrialchemicals.gov.ausantos.comnih.gov |

Degradation Pathways and Transformation Products of Methylchloroisothiazolinone (MCI)

The environmental persistence of Methylchloroisothiazolinone (MCI) is largely dictated by its susceptibility to various degradation processes. The transformation of MCI in the environment is a multifaceted process involving biological and chemical mechanisms that ultimately break down the molecule into simpler, less harmful substances.

Biodegradation Processes

Biodegradation is a key process in the environmental breakdown of MCI. This process is mediated by microorganisms that utilize the compound as a source of nutrients or energy, leading to its transformation and eventual mineralization.

The presence or absence of oxygen significantly influences the biodegradation of Methylchloroisothiazolinone (MCI). Under aerobic conditions, substantial degradation of MCI has been observed, with studies showing 80-100% degradation in organic medium. gisera.csiro.aucir-safety.org Conversely, under anaerobic conditions, little to no degradation has been noted. gisera.csiro.aucir-safety.org This suggests that aerobic microorganisms are primarily responsible for the breakdown of MCI in the environment. gisera.csiro.aucir-safety.org In fact, MCI is effective against both aerobic and anaerobic bacteria, which is a key aspect of its biocidal activity. wikipedia.org

Rapid biodegradation of MCI has been observed in both aquatic and terrestrial environments. gisera.csiro.au For instance, the aerobic soil half-life of MCI is reported to be 10.4 hours, indicating swift degradation through microbial biotransformation. santos.com However, some studies have shown that in the absence of oxygen, degradation of certain chlorinated compounds can still occur, though this has not been extensively documented for MCI. d-nb.info

The microbial degradation of Methylchloroisothiazolinone (MCI) proceeds through a series of well-defined steps, initiated by the opening of the isothiazolinone ring. europa.eueuropa.eu This heterocyclic ring contains a sulfur-nitrogen bond that is an electrophilic center, making it susceptible to nucleophilic attack by substances present in the environment. europa.eu The instability of the MCI molecule is further increased by the presence of a chlorine atom. europa.eu

The primary mechanism involves the cleavage of this S-N bond, which effectively deactivates the molecule's biocidal properties. europa.eu Following ring opening, there is a loss of the chlorine and sulfur atoms. gisera.csiro.aucir-safety.orgeuropa.eucir-safety.org This deactivation process is thought to be a cascade of reactions that leads to the formation of various intermediate products. europa.eu

Following the initial ring opening and loss of sulfur and chlorine, the primary and major degradation product formed is N-methylmalonamic acid (NMMA). gisera.csiro.aucir-safety.orgeuropa.eucir-safety.orgindustrialchemicals.gov.aumdpi.comcir-safety.orgnih.gov The formation of NMMA is a key step in the detoxification pathway of MCI. europa.eunih.gov In human metabolism studies, NMMA has been identified as a major urinary metabolite after oral dosage of MCI. nih.govcir-safety.org Other tentatively identified degradation products include 5-chloro-2-methyl-4-isothiazolin-1-oxide, N-methylglyoxylamide, ethylene (B1197577) glycol, and urea. gisera.csiro.aucir-safety.orgcir-safety.orgcir-safety.org

Table 1: Primary Degradation Products of Methylchloroisothiazolinone

| Degradation Product | Chemical Formula | Role in Degradation Pathway |

| N-methylmalonamic acid | C4H7NO3 | Major primary degradation product resulting from ring opening and loss of sulfur and chlorine. gisera.csiro.aucir-safety.orgeuropa.eucir-safety.orgindustrialchemicals.gov.aumdpi.comcir-safety.orgnih.gov |

| 5-chloro-2-methyl-4-isothiazolin-1-oxide | C4H4ClNO2S | A tentatively identified intermediate product. gisera.csiro.aucir-safety.orgcir-safety.orgcir-safety.org |

| N-methylglyoxylamide | C3H5NO2 | A tentatively identified intermediate product. gisera.csiro.aucir-safety.orgcir-safety.orgcir-safety.org |

| Ethylene glycol | C2H6O2 | A tentatively identified intermediate product. gisera.csiro.aucir-safety.orgcir-safety.orgcir-safety.org |

| Urea | CH4N2O | A tentatively identified intermediate product. gisera.csiro.aucir-safety.orgcir-safety.orgcir-safety.org |

The ultimate fate of the degradation products of Methylchloroisothiazolinone (MCI) is mineralization. Following the formation of N-methylmalonamic acid, further degradation proceeds through the formation of malonamic, malonic, acetic, and formic acids. gisera.csiro.aucir-safety.orgeuropa.eucir-safety.orgmdpi.comcir-safety.org These organic acids are then ultimately mineralized to inorganic products such as carbon dioxide (CO2), water (H2O), and other inorganic substances. researchgate.net

Studies using radiolabeled MCI have confirmed its mineralization to CO2, although the complete process may take time. regulations.gov For instance, a respirometric CO2 evolution test with MCI at concentrations of 0.3, 0.1, and 0.03 mg/L showed 39%, 55%, and 62% mineralization, respectively, over 29 days. industrialchemicals.gov.au

The rate of biodegradation of Methylchloroisothiazolinone (MCI) is notably dependent on its concentration. nih.govnih.gov Due to its biocidal nature, high concentrations of MCI can be toxic to the very microorganisms responsible for its degradation, thereby inhibiting the process. industrialchemicals.gov.aunih.gov Standard biodegradability screening tests conducted at high concentrations (e.g., 100 mg/L) have shown little to no degradation. industrialchemicals.gov.au

However, when these tests are performed at lower, more environmentally realistic concentrations, MCI is shown to be biodegradable. industrialchemicals.gov.au For example, one study found that the degradation rate of MCI decreases as its concentration increases. nih.gov This highlights the importance of considering concentration when assessing the environmental fate of MCI. The apparent lack of degradation in some standard tests is a result of the compound's toxicity to the microbial inoculum at high concentrations. industrialchemicals.gov.au

Role of Specific Microorganisms (e.g., Phanerochaete chrysosporium)

While specific studies on the degradation of Methylchloroisothiazolinone (MCI) by Phanerochaete chrysosporium are not prevalent in the reviewed literature, extensive research has been conducted on the closely related compound Methylisothiazolinone (MIT) by this fungus. The ligninolytic fungus Phanerochaete chrysosporium has demonstrated a significant capacity to biodegrade MIT. encyclopedia.pubnih.gov In laboratory settings, this fungus was able to completely remove MIT at concentrations of 50 µg L⁻¹ and 30 mg L⁻¹ from a liquid culture within 12 hours of incubation under aerobic conditions. encyclopedia.pubnih.gov The efficiency of removal was high, reaching 90% within the first 6 hours. nih.gov The primary degradation products identified were monohydroxylated and dihydroxylated methylisothiazolinone and N-methylmalonamic acid, indicating that hydroxylating enzymes are involved in the biotransformation process. encyclopedia.pubnih.gov

Hydrolysis (pH Dependence)

The hydrolysis of MCI is highly dependent on pH. The compound is stable in acidic and neutral aqueous solutions but degrades in alkaline conditions. nih.govresearchgate.net The rate of degradation increases significantly with an increase in pH. researchgate.netcir-safety.org At a temperature of 25°C, MCI showed no hydrolysis at pH 5 and 7 over a 30-day period. nih.gov However, in alkaline environments, the degradation becomes pronounced. nih.govresearchgate.net The decomposition rate constant shows a linear relationship with the hydroxyl ion concentration in alkaline solutions, suggesting that the chemical degradation is a result of the hydrolysis of the chlorinated isothiazolone (B3347624). researchgate.net A study observed a hydrolysis half-life of 22 days at pH 9. nih.gov More detailed research has determined the half-life of MCI's active component at various alkaline pH levels. researchgate.net

Table 1: pH-Dependent Hydrolysis Half-Life of Methylchloroisothiazolinone

| pH | Half-Life (Days) | Source(s) |

|---|---|---|

| 8.5 | 47 | researchgate.net |

| 9.0 | 23 | researchgate.net |

| 9.6 | 3.3 | researchgate.net |

| 10.0 | 2 | researchgate.net |

This interactive table summarizes the degradation rate of MCI at different pH levels.

Photodegradation (UV and Solar Light)

MCI is susceptible to photodegradation when exposed to both ultraviolet (UV) and natural solar light. cir-safety.org In one study, aqueous solutions of MCI were irradiated with lamps designed to mimic the intensity and UV spectrum of natural sunlight. cir-safety.org This exposure resulted in a 48% reduction in the MCI content over a 48-hour period. cir-safety.org In a separate experiment using UV exposure, 80% of MCI in a 1000 ppm aqueous solution underwent degradation within 24 hours. cir-safety.org These findings indicate that photolysis is a significant pathway for the environmental degradation of MCI. cir-safety.org

Removal Efficacy in Wastewater Treatment Plants (WWTPs)

The removal of MCI in wastewater treatment plants (WWTPs) is a critical factor in preventing its release into aquatic environments. Efficacy varies depending on the treatment process and the operational conditions of the plant.

Efficiency of Conventional Biological Treatment Systems

Table 2: Removal Efficiency of Methylchloroisothiazolinone (MCI) in WWTPs

| WWTP/Study | Removal Efficiency Range (%) | Source(s) |

|---|---|---|

| 5 WWTPs in Romania | 44.6 - 78.0 | nih.gov |

This interactive table presents the range of MCI removal observed in conventional wastewater treatment facilities.

Impact on Activated Sludge Performance (e.g., Nitrification Processes, Protozoa Community)

Isothiazolinone compounds can negatively affect the biological processes within activated sludge, particularly nitrification. researchgate.netupv.esdiva-portal.org Preservatives and biocides can be toxic to the sensitive nitrifying bacteria responsible for oxidizing ammonia (B1221849) to nitrite (B80452) and nitrate. diva-portal.org

Research on the related compound Methylisothiazolinone (MIT) provides specific insights into these impacts. In a sequential batch reactor fed with 5 mg/L of MIT, there was no significant effect on the metabolization of organic matter, with dissolved organic carbon (DOC) removal remaining high at 80-90%. researchgate.netupv.es However, the nitrification process was severely compromised. researchgate.netupv.es Ammonium (B1175870) removal efficiency dropped from 90% to 20% over the course of the experiment. researchgate.netupv.es This loss of efficiency first affected the nitrite-oxidizing bacteria (NOB), and after approximately 40 cycles, the ammonium-oxidizing bacteria (AOB) also disappeared. researchgate.netupv.es

Table 3: Impact of Methylisothiazolinone (MIT) on Activated Sludge Nitrification

| Parameter | Efficiency Before MIT | Efficiency After MIT Exposure | Source(s) |

|---|---|---|---|

| Ammonium Removal | 90% | 20% | researchgate.netupv.es |

This interactive table details the observed reduction in nitrification efficiency upon exposure to MIT.

Table 4: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| MCI / CMI | 5-Chloro-2-methyl-4-isothiazolin-3-one |

| MIT / MI | 2-Methyl-4-isothiazolin-3-one (B36803) |

| DOC | Dissolved Organic Carbon |

| AOB | Ammonium-Oxidizing Bacteria |

| NOB | Nitrite-Oxidizing Bacteria |

| UV | Ultraviolet |

| N-methylmalonamic acid | N-methylmalonamic acid |

Bioindicative Studies for WWTP Performance

Bioindicative studies are a critical tool for evaluating the operational health and efficiency of Wastewater Treatment Plants (WWTPs). These studies utilize living organisms, or communities of organisms, to assess the impacts of pollutants on biological treatment processes. researchgate.net The structure, diversity, and abundance of microbial communities within activated sludge can signal changes in physical or chemical parameters, thereby acting as indicators of the purification process's effectiveness. researchgate.net Key bioindicators in activated sludge systems include protozoa and filamentous bacteria, with metrics like the Sludge Biotic Index (SBI) providing a useful assessment of the biological state. researchgate.net

In the context of Methylchloroisothiazolinone (MCI), a potent biocide found in various industrial and household products, bioindicative studies are essential for understanding its effects on the sensitive microbial ecosystems within WWTPs. researchgate.netupv.es Research has focused on how MCI influences the composition and performance of activated sludge, which is central to secondary wastewater treatment. upv.es

Detailed Research Findings

A key study investigated the effect of Methylisothiazolinone (MIT), a component of the MCI biocide mixture, on the performance of a Sequential Batch Reactor (SBR) simulating a WWTP's activated sludge process. researchgate.netupv.es The reactor was fed a synthetic solution containing 5 mg/L of MIT. upv.esupv.es The performance was evaluated by monitoring standard chemical parameters and by conducting bioindicative studies of the microbial populations. upv.es

The research revealed that the introduction of MIT had a varied and specific impact on different aspects of the wastewater treatment process.

Organic Matter Removal: The efficiency of organic matter metabolization was not significantly affected by the presence of 5 mg/L of MIT. The removal rate for Dissolved Organic Carbon (DOC) remained high and constant, between 80-90%, throughout the experiment. researchgate.netupv.es This suggests that the heterotrophic bacteria responsible for primary organic degradation were largely resistant or able to acclimatize to the biocide at this concentration. upv.es

Nitrification Process: In stark contrast, the nitrification process was severely inhibited by MIT. upv.es Ammonium removal efficiency plummeted from 90% to just 20% per cycle over the course of the experiment. researchgate.netupv.es Fluorescence In Situ Hybridization (FISH) analysis confirmed that the biocide first impacted the nitrite-oxidizing bacteria (NOB). After approximately 40 cycles, the ammonium-oxidizing bacteria (AOB) also disappeared, leading to a near-total loss of nitrification capacity. upv.esupv.es

The table below summarizes the differential impact of MIT on key WWTP performance parameters observed in the study.

| Performance Parameter | Initial Efficiency | Final Efficiency (with 5 mg/L MIT) | Bioindicative Observation |

| Organic Matter (DOC) Removal | 80-90% | 80-90% | Heterotrophic bacteria showed acclimatization. researchgate.netupv.es |

| Ammonium Removal (Nitrification) | 90% | 20% | Nitrite-oxidizing and ammonium-oxidizing bacteria were eliminated. researchgate.netupv.es |

Bacterial Acclimatization: Respirometric tests were performed on both the MIT-acclimatized sludge from the reactor and non-acclimatized sludge from a standard WWTP. upv.es The results showed that the heterotrophic bacteria in the acclimatized sludge exhibited shorter lag periods when fed with MIT, confirming that this portion of the microbial community had adapted to the presence of the biocide. researchgate.netupv.es

Industrial and Non Human Biological Applications of Methylchloroisothiazolinone Mci

Applications in Water Treatment Systems

MCI is a crucial component in many industrial water treatment programs due to its ability to prevent the proliferation of microorganisms that can compromise the efficiency and safety of these systems. elchemy.comatamankimya.commultichemindia.com

Industrial Cooling Water Systems

Industrial cooling water systems, particularly open recirculating systems, provide an ideal environment for microbial growth due to factors like continuous aeration, elevated temperatures, and the concentration of nutrients. watertechnologies.com This growth leads to the formation of biofilms, or slime, which can severely impede heat transfer, clog pipelines, and cause microbiologically influenced corrosion (MIC). watertechnologies.comchemtreat.com

MCI, often used as a non-oxidizing biocide, is effective in controlling this microbial contamination. chemtreat.com It can be used to supplement primary oxidizing biocides like chlorine. chemtreat.comveoliawatertech.com Studies have demonstrated that low concentrations of a CMIT/MIT mixture can significantly reduce viable counts of various bacteria, including Legionella, in both planktonic (free-floating) and biofilm states. atamanchemicals.com Its ability to penetrate and remove existing biofilms makes it a valuable tool for maintaining the cleanliness and operational efficiency of heat exchangers and cooling tower components. chemtreat.compureline.com

Table 1: Research Findings on MCI in Cooling Water Systems

| Research Focus | Finding | Citation |

|---|---|---|

| Legionella Control | Low levels (1-10 ppm active) of CMIT/MIT significantly reduced viable counts of various Legionella strains in both planktonic and biofilm studies. | atamanchemicals.com |

| Biofilm Control | As a non-oxidizing biocide, it effectively controls slime-forming bacteria, fungi, and algae. | atamanchemicals.comepa.gov |

Pulp and Paper Mills

In the pulp and paper industry, microbial growth, particularly slime-forming bacteria, can lead to significant operational issues. Slime deposits can cause defects in the paper sheet, blockages in pipes (B44673) and equipment, and unpleasant odors. atamanchemicals.comepa.govatamankimya.com

MCI is utilized to control these slime-forming microorganisms throughout the papermaking process. atamanchemicals.comepa.govatamankimya.com It is incorporated into process waters to prevent the buildup of slime on machine surfaces and in stock chests. epa.govatamankimya.com Furthermore, MCI serves as a preservative in paper coatings and latex adhesives that may come into contact with food, preventing microbial degradation. atamanchemicals.commedkoo.comatamankimya.com

Table 2: Applications of MCI in Pulp and Paper Mills

| Application Area | Purpose | Citation |

|---|---|---|

| Process Water | Control of slime-forming bacteria, fungi, and algae. | atamanchemicals.comepa.gov |

| Paper Coatings | Acts as an antimicrobial agent to prevent spoilage. | atamanchemicals.commedkoo.com |

| Latex Adhesives | Serves as a preservative. | atamanchemicals.commedkoo.com |

Oil Field Operations

Microbial contamination in oil field operations can lead to severe problems, including the corrosion of pipelines and equipment, the plugging of injection wells, and the souring of reservoirs due to the production of hydrogen sulfide (B99878) by sulfate-reducing bacteria (SRB). atamanchemicals.com

MCI is employed as a biocide in various oil field applications to mitigate these issues. epa.govatamanchemicals.com It is used in drilling muds and packer fluids to prevent microbial growth. epa.gov Additionally, it is utilized in wastewater treatment and oil recovery systems to control bacterial populations. atamankimya.comatamanchemicals.com The application of MCI helps to maintain the integrity of the infrastructure and the quality of the extracted hydrocarbons. cortecmci.com

Table 3: Use of MCI in Oil Field Operations

| Application | Function | Citation |

|---|---|---|

| Drilling Muds & Packer Fluids | Control of slime-forming bacteria, fungi, and algae. | epa.gov |

| Wastewater Treatment | Inhibition of microbial growth. | atamankimya.comatamanchemicals.com |

| Oil Recovery Systems | Control of bacterial populations. | atamanchemicals.comatamanchemicals.com |

Air Washer Systems

Air washer systems, used for humidification and air cleaning, can become breeding grounds for bacteria and fungi if not properly treated. epa.govatamankimya.com The recirculation of contaminated water can lead to the dispersal of microorganisms into the air, posing potential health risks and causing unpleasant odors. nih.govresearchgate.net

MCI is used in air washer systems to control the growth of these airborne and waterborne microbes. epa.govatamankimya.com Its application helps to maintain water quality and prevent the formation of slime and other microbial deposits within the system. atamanchemicals.comatamankimya.com

Reverse Osmosis (RO) Membrane Biofouling Control

Biofouling is a major challenge in reverse osmosis (RO) systems, where the accumulation of microorganisms on the membrane surface leads to a decrease in water flux, an increase in pressure requirements, and ultimately, membrane degradation. sci-hub.seiwaponline.com